4-(3-Bromophenyl)piperidin-4-ol

Description

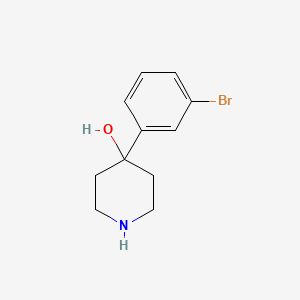

4-(3-Bromophenyl)piperidin-4-ol (CAS: 92316-33-1) is a heterocyclic compound with a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . Structurally, it features a piperidin-4-ol core substituted at the 4-position with a 3-bromophenyl group.

This compound is typically stored under 2–8°C in inert, light-protected conditions to maintain stability .

Properties

CAS No. |

92316-33-1 |

|---|---|

Molecular Formula |

C11H14BrNO |

Molecular Weight |

256.14 g/mol |

IUPAC Name |

4-(3-bromophenyl)piperidin-4-ol |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |

InChI Key |

SAYLAYXYGATQEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)piperidin-4-ol typically involves the following steps:

Formation of Piperidinol: The piperidinol moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(3-Bromophenyl)-4-piperidinone.

Reduction: Formation of 4-phenyl-4-piperidinol.

Substitution: Formation of 4-(3-substituted phenyl)-4-piperidinol derivatives.

Scientific Research Applications

4-(3-Bromophenyl)piperidin-4-ol has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used to study the effects of bromine-substituted phenyl compounds on biological systems.

Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinol moiety can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

(i) Halogen Substituent Effects

- Bromine vs. Iodine/Chlorine : The 3-bromophenyl substituent in the target compound differs from the 4-iodophenyl group in . Iodine’s larger atomic radius and polarizability enhance receptor binding affinity (e.g., D₂ receptor Ki = 1.2 nM), whereas bromine’s moderate size balances steric and electronic effects . The 4-chlorophenyl analog () showed moderate activity in HIV-1 ligand design, suggesting halogen choice impacts target selectivity .

(ii) Positional Isomerism

- Meta (3-Bromo) vs. Para (4-Bromo): The 3-bromophenyl substitution in the target compound contrasts with the 4-bromophenyl isomer ().

(iii) Bulkier Substituents

- The quinolin-3-yl and naphthalenyloxy groups in ’s compound introduce steric bulk, which may reduce membrane permeability or off-target interactions.

(iv) Hydrogen-Bonding Capacity

- The piperidin-4-ol core is conserved across all analogs, enabling hydrogen bonding with targets like GPCRs or enzymes. Modifications to the hydroxyl group (e.g., methylation, acylation) could further fine-tune solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.